molecular formula C3H7N5O2S B2941789 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide CAS No. 1697255-05-2

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide

Cat. No.: B2941789
CAS No.: 1697255-05-2
M. Wt: 177.18
InChI Key: FAEJNSHGZPQIII-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C3H7N5O2S. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a tetrazole ring attached to an ethane sulfonamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide typically involves the reaction of ethane sulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated tetrazole derivatives.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the production of high-energy materials and as a stabilizer in explosives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-di(1H-tetrazol-5-yl)ethane
  • (E)-1,2-di(1H-tetrazol-5-yl)ethene
  • (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)

Uniqueness

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide is unique due to its combination of the tetrazole ring and sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2,(H2,4,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEJNSHGZPQIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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